Product packaging for 2-Aminoisoquinolin-1(2H)-one(Cat. No.:CAS No. 66193-87-1)

2-Aminoisoquinolin-1(2H)-one

Cat. No.: B3277565
CAS No.: 66193-87-1
M. Wt: 160.17 g/mol
InChI Key: KDZPPKQYVFWGGV-UHFFFAOYSA-N
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Description

2-Aminoisoquinolin-1(2H)-one is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in oncology and immunology research. The core isoquinolinone structure is recognized as an integral component of various natural products and bioactive molecules. Its key research value lies in its role as a template for designing more potent compounds. Structural modifications to the 2-amino group can substantially enhance pharmacological properties, transforming an inactive parent compound into a potent bioactive agent . In anticancer research, derivatives of this compound have demonstrated significant in vitro cytotoxic effects against a panel of human cancer cell lines, including HCT-116 (colon), Hep-G2 (hepatocellular), and MCF-7 (breast) . These findings highlight its potential as a foundational structure for developing new antitumor agents. Furthermore, this scaffold shows promise in anti-inflammatory drug discovery . Isoquinolin-1(2H)-one derivatives have been rationally designed and evaluated as potential Phosphodiesterase-4 (PDE4) inhibitors . PDE4 is a well-validated target for treating inflammatory diseases such as COPD, asthma, and psoriasis, and is also being investigated for its potential to mitigate cytokine storms, as seen in severe COVID-19 . The isoquinolinone ring offers relatively better chemical and metabolic stability compared to structurally related aromatic lactones, making it an attractive candidate for drug development . This product is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B3277565 2-Aminoisoquinolin-1(2H)-one CAS No. 66193-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-6H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZPPKQYVFWGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Aminoisoquinolin 1 2h One and Its Derivatives

Transition-Metal-Catalyzed Annulation Protocols

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 2-aminoisoquinolin-1(2H)-one core is no exception. Various metals, including palladium, copper, rhodium, nickel, cobalt, and ruthenium, have been successfully employed to catalyze the formation of this heterocyclic system through diverse mechanistic pathways.

Palladium-Catalyzed Cyclizations and Regioselective Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the synthesis of isoquinolinone derivatives, often proceeding through C-H bond activation, cyclization cascades, and cross-coupling reactions. researchgate.netacs.orgrsc.org A notable approach involves the palladium-catalyzed C-H bond activation followed by a C-C bond formation and cyclization cascade process. researchgate.net This methodology allows for the construction of the quinolinone core from simple aniline (B41778) substrates. Another sophisticated strategy is the palladium-catalyzed aromatic dual C-H acylation followed by intramolecular cyclization. acs.org This tandem process, which involves the formation of three new chemical bonds, provides access to novel quinoline-substituted hydroxyl isoindolones. acs.org

Furthermore, palladium-catalyzed aza-Wacker type oxidative cyclization has been developed for the synthesis of 2-methylquinolines under mild conditions using air as the oxidant. nih.gov The reaction mechanism is proposed to involve aminopalladation followed by β-hydride elimination and dehydration. nih.gov The use of directing groups, such as 8-aminoquinoline, has been instrumental in achieving regioselective C-H functionalization in palladium-catalyzed reactions. digitellinc.com

Below is a table summarizing representative palladium-catalyzed reactions for the synthesis of isoquinolinone-related structures.

Catalyst SystemStarting MaterialsProduct TypeKey Features
Pd(OAc)₂Simple anilinesQuinolinone derivativesC-H activation/C-C bond formation/cyclization cascade. researchgate.net
Pd(OAc)₂N-(quinolin-8-yl)benzamide, Benzoyl chlorideQuinoline-substituted hydroxyl isoindolonesDual C-H acylation and intramolecular cyclization. acs.org
Pd(OAc)₂ / 1,10-phenanthrolineAniline derivatives2-MethylquinolinesAza-Wacker oxidative cyclization under air. nih.gov
Pd(dba)₂ / BINAPN-(2-halophenyl)amidesOxindolesIntramolecular α-arylation of amides. rsc.org

Copper-Catalyzed Cyclocondensation and α-Arylation Approaches

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of isoquinolin-1(2H)-ones. One prominent method is the copper-catalyzed annulation of ketones with 2-halobenzamides, which provides a concise route to functionalized isoquinolin-1(2H)-ones from readily available starting materials. nih.gov This method is applicable to a wide range of ketones and furnishes the products in moderate to excellent yields. nih.gov

Another effective strategy is the one-pot copper-catalyzed synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives through cascade reactions of substituted 2-halobenzamides with β-keto esters under mild conditions. nih.gov Copper catalysts have also been employed in the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea (B33335) to produce isoquinoline (B145761) derivatives. shu.ac.uk

The following table provides an overview of selected copper-catalyzed synthetic methods.

CatalystStarting MaterialsProduct TypeKey Features
Copper saltKetones, 2-HalobenzamidesFunctionalized isoquinolin-1(2H)-onesα-Arylation of ketones. nih.gov
Copper saltSubstituted 2-halobenzamides, β-Keto esters3,4-Disubstituted isoquinolin-1(2H)-onesOne-pot cascade reaction. nih.gov
Copper saltortho-Alkynyl aromatic aldehydes/ketones, UreaIsoquinoline derivativesCyclocondensation reaction. shu.ac.uk
CuClTerminal alkynes, Sulfonyl azides, 2-Aminobenzaldehydes2-Imino-1,2-dihydroquinolinesThree-component synthesis. rsc.org

Rhodium- and Nickel-Catalyzed C-H Activation and Annulation Strategies

Rhodium and nickel catalysts have emerged as powerful tools for C-H activation and annulation reactions leading to isoquinolone and related heterocyclic scaffolds. Rhodium(III)-catalyzed synthesis of isoquinolones can be achieved via C-H activation and annulation of benzoylhydrazines and alkynes. acs.org This method utilizes an internally oxidizing directing group strategy. acs.org Furthermore, rhodium catalysts can promote the C-H bond activation of quinolines, leading to the formation of rhodium(I)-quinolinyl derivatives. rsc.orgmdpi.com A rhodium-catalyzed three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids has also been developed for the construction of various isoquinolone products under redox-neutral conditions. nih.gov

Nickel-catalyzed annulation of 2-halobenzamides with alkynes provides an efficient route to substituted 1(2H)-isoquinolone derivatives. researchgate.net Nickel catalysts are also effective in enantioselective Suzuki cross-coupling reactions of quinolinium ions to yield 2-aryl-1,2-dihydroquinolines. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

A summary of rhodium- and nickel-catalyzed approaches is presented below.

CatalystStarting MaterialsProduct TypeKey Features
Rh(III) complexBenzoylhydrazines, AlkynesIsoquinolonesC-H activation/annulation with internal oxidizing directing group. acs.org
Rhodium complexOxazolines, Vinylene carbonate, Carboxylic acidsIsoquinolonesThree-component tandem annulation. nih.gov
Nickel complex2-Halobenzamides, Alkynes1(2H)-Isoquinolone derivativesAnnulation reaction. researchgate.net
Ni(cod)₂Quinolinium ions, Arylboroxines2-Aryl-1,2-dihydroquinolinesAsymmetric Suzuki cross-coupling.

Cobalt-Catalyzed Cyclocondensation Techniques

In recent years, cobalt catalysis has gained prominence as a sustainable and economical approach for C-H functionalization and the synthesis of N-heterocycles. rsc.org Cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides with alkynyl carboxylic acids has been developed for the regioselective synthesis of isoquinolones. nih.gov This method utilizes inexpensive Co(OAc)₂·4H₂O as the catalyst. nih.gov

Furthermore, an efficient cobalt-catalyzed enantioselective C-H activation and annulation of benzamides with alkenes has been disclosed. acs.org This transformation is facilitated by a commercially available cobalt(II) catalyst in the presence of a chiral salicyl-oxazoline (Salox) ligand, providing access to chiral dihydroisoquinolone derivatives. acs.org Cobalt catalysts have also been used for the aminoquinoline-directed sp² C-H bond alkenylation by alkynes. rsc.org

The table below highlights key cobalt-catalyzed synthetic methodologies.

Catalyst SystemStarting MaterialsProduct TypeKey Features
Co(OAc)₂·4H₂OBenzamides, Alkynyl carboxylic acidsIsoquinolonesDecarboxylative C-H activation/annulation. nih.gov
Co(II) / Salox ligandBenzamides, AlkenesChiral dihydroisoquinolonesEnantioselective C-H activation/annulation. acs.org
Co(OAc)₂·4H₂O / Mn(OAc)₂Aminoquinoline-amides, AlkynesAlkenylated arenesDirected sp² C-H bond alkenylation. rsc.org
Co(II) complexvicinal diols, o-phenylenediaminesQuinoxalinesDehydrogenative coupling.

Ruthenium-Catalyzed Oxidative Coupling and Cycloisomerization

Ruthenium catalysts have demonstrated significant utility in the synthesis of isoquinolone derivatives through oxidative coupling and cycloisomerization pathways. Ruthenium(II)-catalyzed oxidative coupling of sulfoxonium ylides with amines has been described as an efficient method for the synthesis of α-ketoamides, which can be precursors to heterocyclic systems. A notable application is the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using an 8-aminoquinolinyl moiety as a bidentate directing group. This reaction proceeds in open air with a broad substrate scope.

Additionally, ruthenium-catalyzed oxidative coupling of primary amines with internal alkynes via C-H bond activation provides a general and atom-economical methodology for the synthesis of various N-heterocycles, including benzo[h]isoquinolines and benzo[g]isoquinolines.

Selected examples of ruthenium-catalyzed reactions are summarized in the following table.

Catalyst SystemStarting MaterialsProduct TypeKey Features
Ru(II) complexSulfoxonium ylides, Aminesα-KetoamidesOxidative coupling.
Ru complexN-quinolin-8-yl-benzamides, AlkynesIsoquinolonesOxidative annulation with a directing group.
Ru complexPrimary amines, Internal alkynesBenzoisoquinolinesOxidative coupling via C-H bond activation.
[Ru(p-cymene)Cl₂]₂2-Phenylquinolin-4(1H)-one, Allyl alcoholC5-substituted 2-arylquinolin-4(1H)-onesOxo-group-directed C5 functionalization.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. MCRs have been successfully applied to the synthesis of isoquinolinone-related scaffolds.

An example is the MCR-initiated synthesis of imidazopyridine-fused isoquinolinones. This strategy involves a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation and an intramolecular Diels-Alder (IMDA) reaction, leading to the formation of the complex heterocyclic system. The one-pot nature of MCRs simplifies synthetic procedures and allows for the rapid generation of molecular diversity. While direct MCRs for this compound are not extensively reported, the principles of MCRs are being increasingly applied to generate precursors that can be cyclized to form the desired isoquinolinone core.

The following table provides an example of an MCR strategy for a related heterocyclic system.

Reaction TypeStarting MaterialsProduct TypeKey Features
Groebke–Blackburn–Bienaymé (GBB) reaction followed by cyclizationAminopyridines, Isocyanides, AldehydesImidazopyridine-fused isoquinolinonesMCR-initiated synthesis followed by intramolecular reactions.

Ugi-Type Cyclization Cascades for Diverse Derivative Synthesis

The Ugi multicomponent reaction (MCR) is a powerful tool for rapidly building molecular complexity from simple starting materials. In the context of isoquinolin-1(2H)-one synthesis, the Ugi reaction is often employed to create a linear amide precursor, which then undergoes a subsequent cyclization step to form the desired heterocyclic core. This approach allows for the introduction of multiple points of diversity into the final molecule.

A notable strategy involves a ligand-free, palladium-catalyzed cascade reaction starting from amide precursors synthesized via the Ugi MCR. nih.govacs.org This method uses a broad variety of acids, amines, and isocyanides as inputs for the initial Ugi reaction, generating a diverse library of amide intermediates. nih.gov These intermediates then undergo a tandem sequence initiated by isocyanide insertion, followed by an intramolecular cyclization to furnish the isoquinolin-1(2H)-one derivatives in moderate to good yields. nih.govacs.orgresearchgate.net This cascade process is particularly effective and has been successfully implemented using microwave assistance to accelerate the reaction. rsc.org One limitation noted is that only certain isocyanides, such as tert-butyl isocyanide, were effective in the insertion and cyclization sequence. rsc.org

Another variation employs a copper-catalyzed domino reaction following an ammonia-Ugi four-component reaction (4CR). nih.gov This protocol is particularly useful for synthesizing highly substituted isoquinolone-4-carboxylic acids, a scaffold that is otherwise challenging to access. nih.gov The process uses readily available ammonia (B1221849) and 2-halobenzoic acids as key building blocks in the initial Ugi reaction. The resulting adduct then undergoes a copper-catalyzed cascade cyclization. nih.gov This ligand-free copper(I) iodide system demonstrates broad substrate scope and good functional group tolerance, enabling the construction of polysubstituted isoquinolin-1(2H)-ones in a combinatorial fashion. nih.gov

Other post-Ugi cyclization strategies that have been developed include the Ugi/Heck reaction sequence and Ugi/intramolecular arylation. nih.gov These sequential processes further highlight the versatility of using Ugi MCR products as precursors for complex heterocyclic systems like isoquinolin-1(2H)-ones.

Table 1: Examples of Ugi-Based Synthesis of Isoquinolin-1(2H)-one Derivatives
Reaction TypeKey Reagents/CatalystsDescriptionYieldsReference
Pd-Catalyzed CascadePd(OAc)₂, Cs₂CO₃, IsocyanideA ligand-free cascade involving Ugi-adducts and a second isocyanide insertion followed by intramolecular cyclization.Moderate to Good nih.govacs.orgrsc.org
Cu-Catalyzed DominoCuI, Cs₂CO₃An ammonia-Ugi 4CR followed by a copper-catalyzed domino reaction to form isoquinolone-4-carboxylic acids.Moderate to Good nih.gov
Ugi-Heck SequencePd CatalystA two-step sequence involving an Ugi reaction followed by an intramolecular Heck reaction and double bond isomerization.N/A rsc.orgnih.gov

Metal-Free Cyclization and Tandem Reaction Approaches

Growing interest in green and sustainable chemistry has spurred the development of metal-free synthetic methods. These approaches avoid the use of potentially toxic and expensive transition metals, often offering simpler purification procedures and reduced environmental impact. For the synthesis of isoquinolin-1(2H)-ones, several innovative metal-free cyclization and tandem reactions have been reported.

One prominent metal-free strategy involves the direct intramolecular functionalization of C-H and N-H bonds. rsc.org This method can rapidly construct polycyclic N-heterocycles, including isoxazolidine-fused isoquinolin-1(2H)-ones, from readily available amides using the bench-stable hypervalent iodine reagent, PIDA (phenyliodine diacetate). The reactions are remarkably fast, often completing within a minute at room temperature, and benefit from broad substrate scope and operational simplicity. rsc.org Another approach presents a base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles to furnish 3-aryl isoquinolines, showcasing a straightforward and practical metal-free synthesis. bohrium.com

A facile and efficient transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones has been developed utilizing aryne chemistry. rsc.orgresearchgate.netbohrium.com This approach involves the reaction of arynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, with 4,5-disubstituted oxazoles. rsc.orgresearchgate.net

The reaction proceeds through a sophisticated tandem sequence:

Diels-Alder Reaction: The aryne acts as a dienophile in a [4+2] cycloaddition with the oxazole, which serves as the diene component. rsc.orgresearchgate.net

Dehydrogenation-Aromatization: The initial cycloadduct undergoes a subsequent dehydrogenation and aromatization process. rsc.orgresearchgate.net

Tautomerization: A final tautomerization step yields the stable 4-amino isoquinolin-1(2H)-one product. rsc.org

This methodology produces the target compounds in moderate to excellent yields and can be easily scaled up. The resulting products can be further transformed into other valuable isoquinoline derivatives. rsc.org

Table 2: Aryne-Mediated Synthesis of 4-Amino Isoquinolin-1(2H)-ones
Aryne PrecursorDieneKey ProcessYieldsReference
2-(Trimethylsilyl)aryl triflates4,5-Disubstituted oxazolesTandem Diels-Alder/dehydrogenation-aromatization/tautomerizationModerate to Excellent rsc.orgresearchgate.net

Electrophilic cyclization of alkyne-containing precursors is a powerful strategy for constructing various heterocyclic systems. This method has been successfully applied to the synthesis of substituted quinolines and isoquinolines. nih.gov The general approach involves the 6-endo-dig cyclization of a precursor like an N-(2-alkynyl)aniline, promoted by an electrophile. nih.gov

A variety of electrophilic reagents can be employed, including iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr). The reaction proceeds under mild conditions and tolerates a range of functional groups, affording halogen-, selenium-, or sulfur-containing heterocycles in moderate to good yields. nih.gov The incorporated halogen or selenium atom provides a useful handle for further synthetic modifications. While extensively studied for quinolines, this methodology is also a viable route for accessing the isoquinoline core from appropriately substituted starting materials. nih.gov

Intramolecular Cyclization and Cyclodehydration Techniques

Intramolecular cyclization and cyclodehydration reactions are fundamental methods for the synthesis of the isoquinolin-1(2H)-one ring system. These reactions involve the formation of a key bond to close the ring from a single, pre-functionalized linear precursor.

A classic and effective method is the Bischler-Napieralski-type cyclodehydration. A modified version of this reaction allows for the direct conversion of various amides, such as N-phenethylamides and sensitive N-vinyl amides, into 3,4-dihydroisoquinolines and fully aromatic isoquinolines, respectively. nih.gov This process is typically promoted by electrophilic amide activation using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a mild base like 2-chloropyridine. The reaction proceeds under mild conditions, often starting at low temperatures followed by warming, and is notable for its success with unactivated and halogenated substrates. nih.gov Dehydrative cyclization can also be promoted by agents like triflic acid (TfOH) for the synthesis of related heterocycles. mdpi.com

Another powerful strategy involves the intramolecular cyclization of ortho-alkynylaryl aldehyde oxime derivatives. nih.gov This method can be tuned to selectively produce either isoquinolines or isoquinolin-1(2H)-ones by modifying the oxime protecting group. Copper(I)-catalyzed intramolecular cyclization of these precursors in water provides a green and efficient route to the desired products. nih.gov Furthermore, metal-free intramolecular C-H/N-H functionalization using hypervalent iodine reagents represents a rapid and atom-economical approach to fused isoquinolin-1(2H)-ones. rsc.org These techniques, which form the heterocyclic ring through the cyclization of a carefully designed acyclic precursor, are indispensable for the synthesis of the this compound scaffold and its derivatives.

Chemical Reactivity and Mechanistic Transformations of 2 Aminoisoquinolin 1 2h One

Electrophilic and Nucleophilic Substitution Reactions

The substitution reactions on the 2-aminoisoquinolin-1(2H)-one scaffold are primarily focused on the carbocyclic (benzene) ring. The reactivity of this ring towards electrophilic attack is modulated by the electronic effects of the fused lactam system and the substituents present.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Direct nucleophilic substitution on the electron-rich benzene (B151609) ring of the isoquinolinone core is generally unfavorable. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or proceed through harsh conditions. A more viable pathway for introducing nucleophiles to the aromatic ring involves the transformation of an existing functional group. For instance, if an amino group were present on the carbocyclic ring, it could be converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in a Sandmeyer-type reaction. byjus.com

Derivatization Strategies via N-Acylation and N-Alkylation

The presence of two distinct nitrogen atoms—the endocyclic lactam nitrogen (N2) and the exocyclic amino nitrogen—offers opportunities for selective derivatization. The exocyclic primary amino group is generally more nucleophilic and sterically accessible than the nitrogen atom of the lactam, making it the preferential site for acylation and alkylation. monash.edu

N-Acylation: The exocyclic amino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction provides a straightforward method for installing a wide range of functional groups, leading to the formation of N-acylaminoisoquinolinone derivatives. These derivatives can exhibit altered physicochemical properties and biological activities.

N-Alkylation: Similarly, N-alkylation predominantly occurs at the exocyclic amino group. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. uw.edu The degree of alkylation (mono- or di-alkylation) can often be controlled by stoichiometry and reaction conditions.

The table below summarizes common derivatization strategies targeting the exocyclic amino group.

Reaction TypeReagent ClassGeneral Structure of ReagentExpected Product Structure
N-Acylation Acyl HalidesR-CO-Cl
Acid Anhydrides(R-CO)₂O
N-Alkylation Alkyl HalidesR-X (X = Cl, Br, I)
Aldehydes/KetonesR-CHO / R₂C=O (followed by reduction)

Table 1: N-Acylation and N-Alkylation Reactions

Heterocyclic Ring Modifications and Construction of Fused-Ring Systems

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The N-amino group, behaving as a hydrazine (B178648) derivative, provides a reactive handle for constructing new rings. This group contains two nucleophilic centers, allowing it to react with dielectrophilic reagents to form various five- or six-membered heterocyclic rings fused to the isoquinolinone core.

For example, condensation with 1,2-dicarbonyl compounds, such as α-diketones or their equivalents, can lead to the formation of a pyridazine (B1198779) ring. Similarly, reaction with α,β-unsaturated carbonyl compounds can yield pyrazolidine (B1218672) derivatives, which may be subsequently oxidized to the corresponding pyrazoles. These cycloaddition and condensation reactions significantly expand the structural diversity accessible from the parent molecule, leading to novel polycyclic frameworks. nih.govnih.gov

The table below illustrates potential strategies for constructing fused-ring systems.

Reagent TypeGeneral Structure of ReagentIntermediate/Product TypeResulting Fused System
1,2-DicarbonylsR-CO-CO-R'Pyridazine formationPyridazino[4,5-c]isoquinolinone
β-KetoestersR-CO-CH₂-COOR'Pyrazolone formationPyrazolo[5,1-a]isoquinolinone
α,β-Unsaturated KetonesR-CH=CH-CO-R'Michael addition followed by cyclizationDihydropyrazolo[5,1-a]isoquinolinone

Table 2: Construction of Fused-Ring Systems

Investigation of Redox Chemistry and Electrochemical Behavior

Oxidation: The N-amino group, being a hydrazine derivative, is susceptible to oxidation. Electrochemical or chemical oxidation could lead to the formation of a diazene (B1210634) intermediate, which could undergo further reactions, including the elimination of nitrogen gas. The electron-rich benzene ring could also undergo oxidation under certain conditions, though this typically requires stronger oxidizing agents.

Reduction: The lactam carbonyl group is the primary site for reduction. It can be reduced to a secondary alcohol or completely to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride. The aromatic ring can also be reduced under catalytic hydrogenation at high pressure, leading to the corresponding tetrahydroisoquinolinone derivative.

A summary of the potential redox processes is provided in the table below.

ProcessSite of ReactionPotential Reagents/ConditionsPotential Product Type
Oxidation Exocyclic N-amino groupChemical oxidants (e.g., Pb(OAc)₄), Anodic oxidationDiazene/Azo compounds
Benzene ringStrong oxidizing agentsQuinone-type structures
Reduction Lactam carbonyl groupHydride reagents (e.g., LiAlH₄)Cyclic amino-alcohol
Benzene ringCatalytic hydrogenation (e.g., H₂/Pd, high pressure)Tetrahydroisoquinolinone derivative

Table 3: Potential Redox Chemistry

Functional Group Interconversions on the Isoquinolinone Scaffold

The exocyclic N-amino group is the most versatile handle for functional group interconversions on the this compound scaffold. A key transformation is its conversion into a diazonium salt, which opens a gateway to a multitude of other functionalities via Sandmeyer-type reactions.

Diazotization and Subsequent Reactions:

Treatment of the N-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures is expected to form an N-nitroso compound, which can rearrange to a diazonium-like species. organic-chemistry.orgbyjus.com This highly reactive intermediate can then lose nitrogen gas, and the resulting species can be trapped by various nucleophiles. In the presence of copper(I) salts (the Sandmeyer reaction), the diazonium group can be efficiently replaced by halides (Cl, Br) or a cyano group. wikipedia.orglscollege.ac.inorganic-chemistry.org Similar transformations can introduce other groups like hydroxyl or iodo without the need for a copper catalyst. This sequence allows for the removal of the amino group at position 2 and the introduction of a different substituent, providing access to a wide array of N-substituted isoquinolinones that might be difficult to synthesize directly.

The table below outlines several functional group interconversions possible via diazotization.

Target Functional GroupReagentsReaction NameExpected Product
Chloro (-Cl)HONO, then CuCl/HClSandmeyer2-Chloroisoquinolin-1(2H)-one
Bromo (-Br)HONO, then CuBr/HBrSandmeyer2-Bromoisoquinolin-1(2H)-one
Cyano (-CN)HONO, then CuCN/KCNSandmeyer1-Oxo-1,2-dihydroisoquinoline-2-carbonitrile
Hydroxyl (-OH)HONO, then H₂O, heatHydrolysis2-Hydroxyisoquinolin-1(2H)-one
Iodo (-I)HONO, then KIIododediazoniation2-Iodoisoquinolin-1(2H)-one

Table 4: Functional Group Interconversions via Diazotization

Advanced Applications in Organic Synthesis and Materials Chemistry

Utilization as Versatile Synthons and Building Blocks for Complex Molecular Architectures

2-Aminoisoquinolin-1(2H)-one serves as a foundational building block for the construction of intricate molecular frameworks, particularly fused heterocyclic systems. The isoquinolinone core is recognized as a "privileged scaffold" in medicinal chemistry, and the 2-amino substituent provides a key reactive handle for a variety of synthetic transformations. nih.gov This enables its participation in cascade reactions, multicomponent reactions (MCRs), and other annulation strategies to afford polycyclic structures with significant biological potential. beilstein-journals.orgresearchgate.netnih.govnih.gov

One of the prominent applications of isoquinolinone scaffolds is in the synthesis of fused heterocycles. For instance, multicomponent reactions have been developed to construct imidazopyridine-fused isoquinolinones, which are of interest in drug discovery. beilstein-journals.org These reactions often proceed with high efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple precursors. beilstein-journals.orgnih.gov Similarly, cascade reactions involving the isoquinolinone framework can lead to the formation of intricate polycyclic systems in a single synthetic operation. nih.gov The strategic functionalization of the this compound core can be envisioned to direct these cascade sequences, leading to novel and diverse molecular architectures.

The versatility of the isoquinolinone scaffold is further demonstrated in its use as a precursor for natural product analogs. nih.gov The inherent structural motifs within this compound can be elaborated through various synthetic methodologies to mimic the complex architectures found in nature. This approach allows for the generation of novel compounds with potential biological activities that can be further optimized through medicinal chemistry efforts. nih.gov

A variety of complex heterocyclic systems have been synthesized utilizing the isoquinolinone core, showcasing its role as a versatile synthon. The following table provides examples of such complex molecular architectures.

Complex Molecular ArchitectureSynthetic StrategySignificance
Imidazopyridine-fused isoquinolinonesMulticomponent Reaction (Groebke–Blackburn–Bienaymé reaction) followed by N-acylation, intramolecular Diels-Alder, and re-aromatizationAccess to privileged scaffolds found in bioactive molecules. beilstein-journals.org
Isoquinolinone-fused quinoxalinesSequential Rh(III)/Pd(II)-catalyzed N-H/C-H activation and cyclization cascadeOne-pot synthesis of complex fused frameworks with potential applications in combinatorial chemistry. researchgate.net
Imidazo[2,1-a]isoquinolinesCp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoestersDiversity-oriented synthesis of structurally diverse bioactive compounds. rsc.org

Role in Scaffold Diversity Generation and Chemical Library Synthesis

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad regions of chemical space for the discovery of new biological probes and drug leads. nih.govfrontiersin.orgmdpi.com The this compound scaffold is an excellent starting point for DOS due to its multiple points of diversification. The aromatic ring, the lactam nitrogen, the amino group, and the C3 and C4 positions of the heterocyclic ring can all be functionalized to create a library of compounds with significant structural variation. researchgate.net

The generation of chemical libraries based on a common scaffold is a powerful strategy in drug discovery. A notable example, while not starting directly from this compound, demonstrates the potential of the broader isoquinoline (B145761) scaffold in library synthesis. A 70-membered library of 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2-amine derivatives was prepared using a multicomponent assembly process followed by a 1,3-dipolar cycloaddition strategy. nih.gov This highlights the utility of the isoquinoline core in generating a diverse set of molecules for biological screening. The principles of this approach could be readily adapted to libraries originating from this compound.

Strategies for achieving scaffold diversity often involve branching reaction pathways where a common intermediate is subjected to a variety of reaction conditions to produce different core structures. researchgate.net The reactivity of the this compound nucleus can be exploited in this manner. For example, the amino group can direct different cyclization reactions depending on the reaction partners and catalysts, leading to a range of fused heterocyclic systems.

The following table summarizes key aspects of utilizing the isoquinolinone scaffold in generating chemical diversity.

StrategyDescriptionExample/Potential Application
Diversity-Oriented Synthesis (DOS)A synthetic strategy aimed at producing a collection of structurally diverse molecules from a common starting material.Generation of libraries of sp3-rich morpholine (B109124) peptidomimetics. frontiersin.orgresearchgate.net
Multicomponent Reactions (MCRs)Reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the reactants.Synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.org
Scaffold HoppingA medicinal chemistry strategy to design new compounds by modifying the core structure of a known active compound while maintaining its biological activity.Development of novel bioactive compounds by modifying the isoquinolinone core. nih.gov

Potential in Fluorescent Probe Development for Chemical Biology Studies

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological processes in living systems. nih.govbiorxiv.orgnmu.edunih.gov The development of novel fluorophores with tunable photophysical properties is an active area of research. Quinoline (B57606) and its derivatives are known for their fluorescent properties and have been utilized in the design of chemosensors for various analytes, including metal ions. mdpi.comnih.gov

While specific photophysical data for this compound is not extensively documented, the broader class of isoquinoline derivatives exhibits interesting fluorescent properties. The emission characteristics of these compounds can be modulated by the introduction of different substituents, which can alter the electronic nature of the molecule and influence processes such as photoinduced electron transfer (PET). nih.gov The amino group at the 2-position of the isoquinolinone ring system offers a convenient site for the attachment of receptor units for specific analytes.

The general principle behind the design of a fluorescent probe involves the integration of a fluorophore with a recognition element (a chelator or receptor) for the target analyte. nih.govmdpi.com Upon binding of the analyte, a change in the fluorescence signal (e.g., enhancement or quenching) is observed. The this compound scaffold provides a platform for such a design. The isoquinolinone core can serve as the fluorophore, and the amino group can be functionalized with a chelating moiety to create a sensor for specific ions or molecules.

The following table outlines the key components and principles in the development of fluorescent probes based on heterocyclic scaffolds like this compound.

Component/PrincipleDescriptionRelevance to this compound
FluorophoreA molecule that can re-emit light upon light excitation.The isoquinolinone core has the potential to act as a fluorescent signaling unit. mdpi.com
Receptor/ChelatorA molecular unit that selectively binds to a specific analyte.The 2-amino group provides a site for the covalent attachment of a receptor or chelating agent. nih.gov
Signaling MechanismThe process by which the binding event is translated into a change in the fluorescence signal (e.g., PET, FRET, ICT).Functionalization of the amino group can modulate the electronic properties of the fluorophore, enabling a PET-based sensing mechanism. nih.gov
AnalyteThe specific ion or molecule that the fluorescent probe is designed to detect.Probes could be designed for a variety of analytes, including metal ions like Fe3+ or anions like fluoride (B91410) and cyanide. mdpi.comnih.gov

Exploration of Biological Activities and Molecular Recognition Mechanisms

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

PARP enzymes are critical components of the DNA damage response system, primarily involved in the repair of single-strand breaks (SSBs). nih.gov Inhibition of PARP activity prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. nih.govnih.gov In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality. nih.govyoutube.com The isoquinolin-1-one core structure is a well-established pharmacophore for the inhibition of PARP enzymes. nih.gov

The PARP family consists of 17 members, with PARP-1 and PARP-2 being the most studied for their roles in DNA repair. nih.gov While both are activated by DNA breaks, they have distinct as well as overlapping functions. PARP-1 is responsible for approximately 90% of the DNA-damage-dependent PARP activity in a cell. nih.gov Developing inhibitors with selectivity for different PARP isoforms is a key goal in medicinal chemistry to potentially achieve more targeted therapeutic effects.

Research into isoquinolin-1-one derivatives has led to the development of compounds with significant selectivity for PARP-2 over PARP-1. A study focused on 5-substituted isoquinolin-1-ones identified 5-benzamidoisoquinolin-1-one as a highly selective PARP-2 inhibitor. nih.gov This selectivity is attributed to specific interactions within the catalytic sites of the isoforms. The development of such isoform-selective inhibitors underscores the versatility of the isoquinolin-1-one scaffold in targeting specific members of the PARP family. nih.gov

Inhibition of PARP-1 and PARP-2 by an Isoquinolin-1-one Derivative
CompoundPARP-1 IC₅₀ (μM)PARP-2 IC₅₀ (μM)Selectivity Ratio (PARP-1/PARP-2)
5-Benzamidoisoquinolin-1-one1.30.149.3
Data sourced from a comparative in vitro study. nih.gov

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the PARP family that play a crucial role in various cellular processes, including the regulation of the Wnt signaling pathway. johnshopkins.edunih.gov The Wnt pathway is vital for cell proliferation and development, and its aberrant activation is a hallmark of many cancers. nih.gov

A key isoquinolin-1(2H)-one-containing compound, XAV939, has been identified as a potent inhibitor of both TNKS1 and TNKS2. johnshopkins.edunih.gov The mechanism of action involves the inhibition of the poly-ADP-ribosylating activity of the tankyrases. This inhibition leads to the stabilization of axin, a scaffold protein that is a central component of the β-catenin destruction complex. nih.gov By stabilizing axin, XAV939 promotes the degradation of β-catenin, thereby antagonizing Wnt signaling. johnshopkins.edu This discovery provided new insights into the regulation of axin protein levels and highlighted tankyrase inhibition as a viable strategy for targeted Wnt pathway therapies. johnshopkins.edunih.gov

Phosphatase Inhibition: Cdc25B Modulatory Activity

The Cell division cycle 25 (Cdc25) family of dual-specificity phosphatases (Cdc25A, B, and C) are essential regulators of the cell cycle. They activate cyclin-dependent kinase (CDK) complexes by dephosphorylating inhibitory residues, thereby driving transitions between cell cycle phases. nih.govnih.gov Cdc25B, in particular, is believed to initiate the activation of the CDK1/cyclin B complex at the G2/M transition, triggering entry into mitosis. nih.govnih.gov Overexpression of Cdc25B is observed in numerous cancers, making it an attractive target for anticancer drug development. nih.gov

Inhibitors based on the isoquinoline (B145761) scaffold have been shown to target Cdc25 phosphatases. One proposed mechanism of inhibition, particularly for quinone-based compounds which share structural motifs with some isoquinolinone derivatives, involves the generation of reactive oxygen species (ROS). fsu.edu This can lead to the oxidation and subsequent inactivation of the essential cysteine residue within the enzyme's active site, resulting in irreversible inhibition. fsu.edu

Another distinct mechanism involves disrupting the interaction between Cdc25B and its substrate. Research has identified inhibitors that bind to a pocket on the Cdc25B catalytic domain that is distant from the active site but adjacent to the interface where it interacts with the CDK2/Cyclin A substrate. nih.gov By binding to this allosteric site, the compound disrupts the protein-protein interaction necessary for dephosphorylation, thereby inhibiting the enzyme's function without directly targeting the catalytic center. nih.gov This provides a novel strategy for developing Cdc25B inhibitors. nih.gov

Antiproliferative and Cytostatic Effects in in vitro Cellular Models

Derivatives of the 2-Aminoisoquinolin-1(2H)-one core have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. These compounds have demonstrated significant antiproliferative and cytostatic effects across a variety of human tumor cell lines, indicating the potential of this chemical scaffold in oncology research. univ.kiev.uanih.gov

The anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones was studied as part of the National Cancer Institute's NCI-60 screen, which assesses activity against 60 different human cancer cell lines. univ.kiev.uaresearchgate.net One of the most effective compounds identified was 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which showed potent growth inhibition and good selectivity, particularly against breast cancer cell lines. univ.kiev.ua

The compound was highly active against the MDA-MB-468 and MCF7 breast cancer cell lines. univ.kiev.ua It also demonstrated significant growth inhibition against the UO-31 renal cancer cell line and the SK-MEL-5 melanoma cell line. univ.kiev.ua Other studies on phenylaminoisoquinolinequinones have also reported antiproliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov

In vitro Growth Inhibition by 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one
Cancer Sub-panelCell LineGrowth Percent (GP)
Breast CancerMDA-MB-46810.72%
Breast CancerMCF726.62%
Renal CancerUO-3122.78%
MelanomaSK-MEL-522.08%
The Growth Percent indicates the level of tumor cell growth relative to a no-drug control. A lower percentage indicates greater growth inhibition. univ.kiev.ua

Molecular Mechanisms of Apoptosis Induction and Cell Cycle Checkpoint Bypass

Derivatives of the isoquinolin-1(2H)-one scaffold have demonstrated potent anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. nih.gov

Apoptosis Induction: One notable derivative, a 3-acyl isoquinolin-1(2H)-one (compound 4f), has been shown to induce apoptosis in breast cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov The molecular mechanism involves several key events:

Regulation of Bcl-2 Family Proteins: The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Caspase Activation: This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7. nih.gov

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

MAPK Pathway Inhibition: The compound was also found to inhibit the MEK/ERK and p38 MAPK signaling pathways, which are involved in cell proliferation and survival. nih.gov

Another isoquinolin-1(2H)-imine derivative was found to induce cell death in human A549 lung cancer cells by generating reactive oxygen species (ROS). This increase in ROS leads to the activation of c-Jun N-terminal kinase (JNK), which then mediates both autophagy and apoptosis. nih.gov

Cell Cycle Checkpoint Bypass: In addition to inducing apoptosis, isoquinolin-1(2H)-one derivatives can arrest the cell cycle. Compound 4f, for instance, causes cell cycle arrest at the G2 phase, preventing cells from entering mitosis. This is associated with the suppression of the Cyclin-Dependent Kinase 1 (CDK1) protein. nih.gov

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from dividing. mdpi.comecancer.org Cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), are particularly reliant on the G2/M checkpoint for survival after DNA damage. mdpi.com Inhibiting this checkpoint, for example by targeting kinases like WEE1, can cause these damaged cells to prematurely enter mitosis, leading to cell death. ecancer.orgnih.gov While direct studies on this compound are limited, the ability of its structural analogs to induce G2 arrest highlights a potential mechanism for anticancer activity by modulating cell cycle checkpoints. nih.gov Furthermore, some kinase inhibitors, such as 2-aminopurine, have been shown to override multiple cell cycle checkpoints, forcing cells arrested in G1, S, or G2 phases to proceed into mitosis, a mechanism that can be exploited in cancer therapy. nih.gov

Table 1: Molecular Mechanisms of Apoptosis and Cell Cycle Arrest by Isoquinolin-1(2H)-one Derivatives


Compound TypeActivityMolecular MechanismAffected Proteins/PathwaysReference
3-Acyl isoquinolin-1(2H)-oneApoptosis InductionMitochondria-mediated intrinsic pathway↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-9/3/7, ↑ Cleaved PARP, ↓ p-MEK/ERK, ↓ p-p38 nih.gov
3-Acyl isoquinolin-1(2H)-oneCell Cycle ArrestArrest at G2 phase↓ CDK1 nih.gov
Polyhalo isoquinolin-1(2H)-imineApoptosis & AutophagyROS generation and JNK activation↑ ROS, ↑ p-JNK, ↑ Caspase-3/9, ↑ Cleaved PARP vt.edu

Mechanistic Studies of Antioxidant and Radical Scavenging Properties

Reactive oxygen species (ROS) can cause significant damage to cells, and compounds that can neutralize these species have therapeutic potential. nih.gov Quinoline (B57606) and isoquinoline derivatives have been investigated for their antioxidant and free radical scavenging properties. nih.govresearchgate.netresearchgate.netresearchgate.net

The antioxidant activity of these compounds is often linked to their chemical structure, particularly the presence and position of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3). mdpi.com These groups can stabilize the molecule after it donates a hydrogen atom or an electron to neutralize a free radical. The primary mechanisms by which these compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The stability of the resulting antioxidant radical is key to its effectiveness.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This mechanism is often evaluated by parameters like ionization potential. nih.gov

Studies on various quinolin-2(1H)-one and quinazolinone derivatives have shown a direct correlation between their structure and radical-scavenging ability. For example, in a series of 2,3-substituted quinazolinones, derivatives with multiple hydroxyl groups exhibited the strongest activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay. mdpi.com Conversely, compounds with electron-withdrawing groups (like -NO2) showed diminished activity. mdpi.com Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed potent DPPH radical scavenging activity, suggesting that this class of compounds could serve as both antiproliferative and antioxidant agents. mdpi.com

Research into Antiviral and Antibacterial Activity Mechanisms

The isoquinoline scaffold is present in many compounds with potent antimicrobial activity. researchgate.net

Antiviral Activity: Derivatives of isoquinolone have been identified as a promising class of antiviral agents. A screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses. nih.gov The mechanism of action for this class of compounds was determined to be the inhibition of the viral polymerase activity, which is essential for viral RNA replication. nih.govnih.gov Further chemical modifications of the initial hit compound led to derivatives with significantly reduced cytotoxicity while retaining antiviral efficacy. nih.govnih.gov Other studies have noted the broad-spectrum antiviral potential of isoquinoline alkaloids against viruses such as Herpes Simplex Virus (HSV), Parainfluenza virus (PI-3), and Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.net The mechanisms can interfere with various stages of the viral life cycle, including replication and host-cell interactions. mdpi.com

Antibacterial Activity: Novel classes of isoquinoline derivatives have shown strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comvt.edu Mechanistic studies on a series of alkynyl isoquinolines indicated that their mode of action involves the disruption of the bacterial cell wall and nucleic acid biosynthesis. mdpi.comvt.edu Furthermore, proteomics analysis of Pseudomonas aeruginosa treated with a synthetic isoquinoline derivative revealed the downregulation of proteins crucial for quorum sensing (PhnA) and membrane integrity (oprL), suggesting a mechanism that involves crippling bacterial communication and structural stability. internationalscholarsjournals.cominternationalscholarsjournals.com

Investigation into Neuroprotective and Antidepressant Modulatory Effects via Molecular Targets

Derivatives of the isoquinoline core structure have been explored for their potential in treating neurological and psychiatric disorders.

Neuroprotective Effects: Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress. nih.gov Quinoline derivatives have been proposed as multifunctional antioxidants with neuroprotective potential against diseases like Alzheimer's and Parkinson's. nih.gov Molecular docking studies suggest these compounds may act by inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.gov Additionally, inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β), a critical target in Alzheimer's disease, have been developed from related heterocyclic scaffolds, indicating a potential therapeutic avenue for isoquinolinone derivatives. nih.gov

Antidepressant Modulatory Effects: The search for novel antidepressants has expanded beyond traditional monoamine transporters to include a variety of molecular targets, such as G-protein coupled receptors (GPCRs) and glutamate (B1630785) receptors. nih.govnih.govmdpi.com Isoquinolinone derivatives have been synthesized as multi-target agents with high affinity for dopamine (B1211576) D2 and multiple serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7). nih.gov One such compound demonstrated efficacy in animal models of psychosis, depression (forced swim test), and cognitive impairment. nih.gov This multi-receptor profile is characteristic of modern atypical antipsychotics that often have accompanying antidepressant effects. Other potential antidepressant targets that could be modulated by isoquinolinone structures include α2-adrenergic and 5-HT7 receptors. mdpi.com The protein p11, which regulates the membrane density of serotonin receptors, has also emerged as a novel target for antidepressant action. medicalherald.ru

Phosphodiesterase (PDE4) Inhibition Research and Mechanisms

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgfrontiersin.org Inhibiting PDE4 leads to an accumulation of intracellular cAMP, which has broad anti-inflammatory effects. frontiersin.org This makes PDE4 a key therapeutic target for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. frontiersin.orgnih.gov

The isoquinolinone and related quinoline scaffolds have been investigated as potential PDE4 inhibitors. researcher.life The mechanism of PDE4 inhibition increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA activation leads to the phosphorylation of transcription factors like CREB, resulting in the modulation of inflammatory responses, such as a reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10). frontiersin.orgfrontiersin.org While several PDE4 inhibitors have reached the market, research continues to identify novel chemical scaffolds that may offer improved efficacy and better side-effect profiles. nih.govnih.gov

Studies on Other Enzyme or Receptor Modulation

Beyond the targets already discussed, the versatile isoquinolin-1(2H)-one scaffold has been shown to modulate other important biological molecules.

Receptor Modulation:

Lysophosphatidic Acid Receptor 5 (LPA5): A series of isoquinolone derivatives were designed and synthesized as potent antagonists for the LPA5 receptor, a G protein-coupled receptor implicated in pain modulation. Several of these compounds demonstrated significant analgesic effects in animal models of inflammatory and neuropathic pain. nih.gov

Cannabinoid Receptors (CB): Patent literature describes isoquinoline derivatives designed as modulators of cannabinoid receptors, indicating their potential use in conditions associated with the endocannabinoid system. google.com

Enzyme Inhibition:

Rho-kinase (ROCK): Substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase, an enzyme involved in regulating cell shape and motility. ijcrr.com Inhibition of ROCK has therapeutic applications, particularly in cardiovascular diseases like hypertension. ijcrr.com

Tyrosyl-tRNA synthetase (TyrRS): Molecular docking studies have suggested that certain isoquinoline derivatives may act as antibacterial agents by inhibiting the essential bacterial enzyme TyrRS. researchgate.net

Table 2: Summary of Other Enzyme and Receptor Modulation by Isoquinolin-1(2H)-one Derivatives


TargetType of ModulationPotential Therapeutic ApplicationReference
Lysophosphatidic Acid Receptor 5 (LPA5)AntagonistAnalgesia (Inflammatory and Neuropathic Pain) nih.gov
Cannabinoid Receptors (CB)ModulatorCB-associated disorders mdpi.com
Rho-kinase (ROCK)InhibitorHypertension, Glaucoma mdpi.com
Tyrosyl-tRNA synthetase (TyrRS)Inhibitor (putative)Antibacterial nih.gov

Structure Activity Relationship Sar and Rational Ligand Design

Impact of Substituent Position and Electronic Nature on Biological Potency and Selectivity

The biological activity of derivatives of 2-aminoisofuroquinolin-1(2H)-one is highly sensitive to the nature and position of substituents on the heterocyclic core. Studies across various therapeutic targets have revealed key insights into how modifications at different positions influence potency and selectivity.

In the context of anticancer activity, the substitution pattern on the isoquinolinone ring is a critical determinant of efficacy. Research on a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones, evaluated against the NCI-60 human cancer cell lines, demonstrated that the most effective compounds were those bearing a thiazolyl or pyrazolyl substituent on the 3-amino group. researchgate.net Conversely, the introduction of substituents at the C(4) position of the isoquinoline (B145761) cycle was found to be detrimental to the inhibitory activity. For instance, incorporating a 4-(p-ethoxybenzoyl) or an unsubstituted 4-benzoyl group led to inactive compounds. researchgate.net This highlights a stringent spatial requirement at the C(4) position, where steric bulk appears to disrupt favorable interactions with the biological target.

Further illustrating the importance of C(3) substituents, a separate study on 3-(1-hydroxycycloalkyl) substituted isoquinolin-1(2H)-ones identified these compounds as potent positive ago-allosteric modulators (PAAMs) of the 5-HT₂C receptor. The SAR analysis revealed that the presence of a hydroxyl group was crucial for this activity, indicating its role in forming key hydrogen bonds within the receptor's allosteric site.

The electronic nature of substituents also plays a significant role. In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, it was noted that the presence of a fluorine atom, a strongly electron-withdrawing group, positioned meta-relative to the NAD⁺-mimicking lactam moiety, had an advantageous influence on inhibitory activity. researchgate.net

Scaffold PositionSubstituent TypeObserved Effect on Biological ActivityTherapeutic AreaCitation
3-Amino GroupThiazolyl or PyrazolylIncreased anticancer activityOncology researchgate.net
C(4)Benzoyl or p-EthoxybenzoylDecreased/Abolished anticancer activityOncology researchgate.net
C(3)1-HydroxycycloalkylCrucial for 5-HT₂C receptor modulation (PAAM activity)Neuroscience
C(7) (meta to lactam)FluorineEnhanced PARP inhibitory activityOncology researchgate.net

Pharmacophore Elucidation and Optimization Strategies for Target Interaction

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. unina.it For the isoquinolinone scaffold, this approach has been instrumental in designing potent and selective inhibitors for various enzyme families, including kinases and PARP.

A general pharmacophore model for PARP1 inhibitors based on the isoquinolinone scaffold includes several key features. The central lactam ring of the isoquinolinone core acts as a nicotinamide (B372718) adenine dinucleotide (NAD⁺) mimic, which is essential for binding to the enzyme's active site. researchgate.net Optimization strategies often focus on modifying substituents that interact with specific regions of the binding pocket. For example, in the design of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide PARP inhibitors, the carboxamide moiety was designed to form crucial hydrogen bonds, while substituents at the C(3) position could be varied to optimize van der Waals interactions and selectivity. researchgate.net

The hit-to-lead optimization process for isoquinolinone-based inhibitors often involves computational methods like molecular docking to predict binding modes and guide synthetic efforts. mdpi.com In the development of PARP1 inhibitors, docking studies revealed key interactions with residues such as GLU988 and LYS903. nih.gov This understanding allowed for the targeted design of analogs with improved potency. Optimization strategies included constraining flexible linkers to improve pharmacokinetic properties while maintaining potency. For instance, replacing a linear propylene linker with a cyclopentene ring in one series of PARP1 inhibitors led to improved metabolic stability. nih.gov This iterative process of pharmacophore modeling, computational analysis, synthesis, and biological evaluation is a powerful strategy for refining the interaction of isoquinolinone derivatives with their intended targets.

Conformation-Activity Relationships in the Isoquinolinone Scaffold

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The 2-aminoisofuroquinolin-1(2H)-one scaffold possesses a bicyclic, fused-ring system that imparts a significant degree of rigidity and planarity. acs.org This inherent structural constraint reduces the entropic penalty upon binding to a target protein, which can be advantageous for potency.

However, the substituents attached to this rigid core possess their own conformational freedom, and their spatial orientation is critical for activity. The precise torsional angles of side chains determine whether key functional groups can engage in optimal interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—with the target. For instance, in one conformational analysis, the C(3) alkyl side chain of an isoquinolinone derivative was shown to orient perpendicular to the ring system, a feature that could be crucial for its specific biological function.

Analog Design and Synthetic Accessibility for Comprehensive SAR Exploration

A thorough exploration of SAR requires the synthesis and testing of a diverse library of chemical analogs. The feasibility of this process depends heavily on the synthetic accessibility of the core scaffold and the availability of robust chemical methods for introducing structural diversity. The isoquinolinone framework is well-suited for such exploration due to the existence of efficient and versatile synthetic routes.

Analog design is guided by the SAR data and pharmacophore models discussed previously. For example, if a pharmacophore model identifies a required hydrogen bond donor at a specific location, analogs can be designed to incorporate various functional groups (e.g., -OH, -NH₂, -CONH₂) at the corresponding position on the scaffold. Similarly, if SAR studies indicate that a particular region of the molecule is sensitive to steric bulk, smaller or conformationally restricted analogs can be synthesized.

The preparation of isoquinolin-1(2H)-ones and their subsequent activation has been demonstrated as a practical and efficient strategy for creating libraries of C(1)- and C(4)-substituted isoquinolines. Modern synthetic methodologies, including metal-catalyzed cross-coupling and C-H activation reactions, provide powerful tools for functionalizing the isoquinolinone core at various positions, including C(1), C(3), C(4), and the N(2) atom. nih.gov The development of metal-free, intramolecular C-H/N-H functionalization protocols further expands the toolkit, allowing for the rapid construction of complex polycyclic isoquinolinone derivatives under mild conditions. nih.gov This high degree of synthetic tractability enables chemists to systematically probe the chemical space around the 2-aminoisofuroquinolin-1(2H)-one scaffold, leading to a comprehensive understanding of its SAR and facilitating the optimization of lead compounds.

In-depth Scientific Analysis of 2-Aminoisoquinolin-1(2H)-one Currently Limited by Available Research

A comprehensive review of published scientific literature and chemical databases reveals a significant scarcity of detailed experimental and computational research focused specifically on the chemical compound This compound . While the isoquinoline-1-one scaffold is a subject of considerable interest in medicinal and synthetic chemistry, the specific 2-amino substituted variant appears to be largely unexplored in dedicated studies.

Consequently, it is not possible to provide a thorough, scientifically accurate article with detailed research findings and data tables for the advanced spectroscopic and computational characterization of this specific molecule as requested. The strict adherence to the specified outline requires concrete data from NMR, mass spectrometry, X-ray crystallography, IR/UV-Vis spectroscopy, and DFT studies, which are not available in the public domain for "this compound."

Research is available for related isomers and analogs, including:

Positional Isomers: Studies have been conducted on other amino-substituted isoquinolinones, such as 4-Aminoisoquinolin-1(2H)-one, 5-Aminoisoquinolin-1(2H)-one, and 6-Aminoisoquinolin-1(2H)-one. These compounds are commercially available and have been mentioned in various chemical contexts.

Structural Analogs: The parent compound, Isoquinolin-1(2H)-one, and its N-alkylated derivatives (e.g., 2-Methylisoquinolin-1(2H)-one) have been characterized.

Related Scaffolds: Extensive research exists on the broader classes of quinolines, isoquinolines, and their various derivatives, including computational studies using Density Functional Theory (DFT). However, these findings cannot be directly extrapolated to this compound without dedicated studies.

To fulfill the request with the required level of scientific accuracy and detail, published research specifically characterizing this compound would be necessary. Without such foundational data, the generation of an article adhering to the provided structure and content requirements is not feasible.

Advanced Spectroscopic and Computational Studies

Quantum Chemical Calculations and Theoretical Modeling

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between a ligand, like 2-Aminoisoquinolin-1(2H)-one or its derivatives, and its biological target at a molecular level. These in silico techniques provide critical insights into binding modes, affinity, and the stability of the ligand-target complex, guiding further drug design and optimization.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score. For scaffolds related to this compound, a primary target of interest is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Docking studies on related quinazoline (B50416) and isoquinoline (B145761) derivatives reveal key interactions within the PARP-1 active site. These studies consistently show that the lactam carbonyl group of the isoquinolinone core forms critical hydrogen bonds with the backbone of Gly863, while the aromatic rings engage in π-π stacking interactions with Tyr907. Additional hydrogen bonds are often observed between the ligand and residues like Ser904 and Arg878, further anchoring the molecule in the binding pocket.

For instance, docking studies on novel spiro[(2H,3H)-quinazoline-2,1'-cyclohexane] derivatives, which share structural similarities, have been performed to predict their binding modes within the PARP-1 enzyme. nih.gov Similarly, docking models of inhibitors like olaparib, which contains a related heterocyclic core, show detailed interactions with key amino acid residues of PARP-1. researchgate.net

Interactive Data Table: Molecular Docking of Isoquinoline/Quinoline (B57606) Derivatives

Below is a summary of molecular docking findings for compounds structurally related to this compound against various protein targets.

Compound ClassProtein TargetKey Interacting ResiduesDocking Score (kcal/mol)
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein (6C0V)Hydrophobic and H-bond interactions-9.22
2H-thiopyrano[2,3-b]quinoline derivativesCB1a (2IGR)ILE-8, LYS-7, LYS-11, TRP-12, LYS-15-5.3 to -6.1
Spiro-quinazoline derivativesPARP-1Not specifiedNot specified
Quinoline-integrated polycyclic compoundsα-glycosidaseNot specified-10.9
Quinoline-integrated polycyclic compoundsα-amylaseNot specified-9.0

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. These simulations model the movements of atoms and molecules, providing a more realistic representation of the biological environment. A 100-nanosecond MD simulation was performed on a complex of a 1-aminoisoquinoline (B73089) derivative with its target, revealing the stability of the protein-ligand complex throughout the simulation. nih.gov

Analyses derived from MD trajectories, such as Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent-Accessible Surface Area (SASA), offer quantitative measures of stability. mdpi.com A stable RMSD value over the course of the simulation indicates that the ligand remains securely within the binding pocket. Rg provides insight into the compactness of the complex, while SASA measures the surface area accessible to the solvent, which can indicate conformational changes upon ligand binding. mdpi.com These simulations are crucial for validating docking poses and ensuring that the predicted interactions are maintained in a dynamic system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel molecules, thereby prioritizing synthesis and testing efforts and accelerating the drug discovery process. These models are built on molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties.

2D-QSAR

Two-dimensional (2D) QSAR models utilize descriptors derived from the 2D representation of molecules. These can include constitutional descriptors (e.g., molecular weight), functional group counts, and topological indices that describe molecular branching and shape. For quinazoline and quinoline derivatives, 2D-QSAR studies have successfully created models to predict cytotoxic activity. nih.govnih.gov These models often identify the importance of specific chemical features and properties for the desired biological effect.

3D-QSAR

Three-dimensional (3D) QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of molecules. These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules. The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity.

A 3D-QSAR study on 3,4-dihydroisoquinolin-1(2H)-one derivatives established CoMFA and CoMSIA models with reasonable statistical validation, revealing the structural requirements for antioomycete activity. rsc.org Similarly, for a series of tetrahydroquinoline derivatives targeting the enzyme LSD1, robust CoMFA and CoMSIA models were developed, yielding good statistical and predictive properties. mdpi.com The contour maps from such studies provide a visual guide for designing new derivatives with enhanced potency. For example, a map might indicate that a bulky, electropositive substituent is favored in one region, while a compact, electronegative group is preferred in another.

Interactive Data Table: QSAR Models for Isoquinoline/Quinoline Derivatives

This table summarizes the statistical validation of various QSAR models developed for derivatives containing the isoquinoline or quinoline scaffold. The q² (cross-validated R²) and R²pred (predictive R² for an external test set) values indicate the model's predictive power.

Compound SeriesQSAR ModelR²predTarget/Activity
Tetrahydroquinoline derivativesCoMFA0.7780.709LSD1 Inhibition
Tetrahydroquinoline derivativesCoMSIA0.7640.713LSD1 Inhibition
3,4-dihydroisoquinolin-1(2H)-one derivativesCoMFAStatistically reasonableNot specifiedAntioomycete activity
3,4-dihydroisoquinolin-1(2H)-one derivativesCoMSIAStatistically reasonableNot specifiedAntioomycete activity
2-oxoquinoline arylaminothiazole derivatives3D-QSARNot specifiedNot specifiedTubulin Inhibition

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of isoquinolinone derivatives is an active area of research, with a growing emphasis on developing methods that are not only efficient but also environmentally sustainable. Future efforts are likely to focus on principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency.

One promising approach is the use of metal-free catalytic systems. For instance, a general protocol for synthesizing isoxazolidine-fused isoquinolin-1(2H)-ones has been established using a bench-stable hypervalent iodine reagent, which allows for the rapid construction of the heterocyclic system at room temperature through C–H/N–H functionalization. rsc.org This method boasts merits like a broad substrate scope, atom economy, and operational simplicity. rsc.org

Another avenue for enhancing efficiency is the application of microwave irradiation, which can significantly reduce reaction times. The synthesis of N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines has been developed through the reaction of 2-acylphenylacetonitriles with amines under microwave conditions, avoiding some of the laborious isolation and drastic conditions of other methods. researchgate.net

Furthermore, multicomponent reactions, such as the Castagnoli–Cushman reaction used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives, offer a streamlined approach to building molecular complexity in a single step. rsc.org Earlier research also demonstrated a convenient synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid, highlighting the potential for accessible starting materials. researchgate.net

Synthetic StrategyKey FeaturesPotential Advantages
Metal-Free C–H/N–H FunctionalizationUtilizes hypervalent iodine reagents; proceeds at room temperature.Avoids toxic metal catalysts, high atom economy, operational simplicity. rsc.org
Microwave-Assisted SynthesisEmploys microwave irradiation to accelerate reactions.Reduced reaction times, potentially higher yields. researchgate.net
Multicomponent ReactionsCombines three or more reactants in a single step (e.g., Castagnoli–Cushman).High efficiency, rapid construction of molecular complexity. rsc.org
Palladium-Catalyzed AminationInvolves coupling of bromo-precursors with amines.A versatile method for introducing amino functionalities. beilstein-journals.org

Future work will likely focus on refining these methods to further improve their environmental footprint, for example, by using recyclable catalysts, biodegradable solvents, and flow chemistry techniques for continuous and scalable production.

Identification of Undiscovered Biological Targets and Novel Therapeutic Modalities

Derivatives of the isoquinolin-1(2H)-one core have demonstrated a wide range of biological activities, suggesting that many of their underlying mechanisms and molecular targets remain to be discovered. This scaffold is a valuable starting point for developing novel therapeutic agents.

Recent studies have identified several promising biological targets. For example, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to induce G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells by inhibiting the MEK/ERK and p38 MAPK pathways. nih.gov Other research into 3-aminoisoquinolin-1(2H)-one derivatives as anticancer agents suggests that Protein kinase B (AKT) is a likely molecular target. researchgate.net Additionally, substituted 2H-isoquinolin-1-ones have been developed as potent inhibitors of Rho-kinase (ROCK), a target for treating hypertension. researchgate.net

The therapeutic potential extends beyond oncology and cardiovascular disease. Derivatives of 6-Aminoisoquinolin-1(2H)-one are being explored as key intermediates for pharmaceuticals targeting neurological disorders. chemimpex.com Similarly, 2-benzylisoquinolin-1(2H)-ones have been identified as potent vasodilative and antihypertensive agents. nih.gov

Compound ClassIdentified Biological Target/ActivityTherapeutic Area
3-Acyl isoquinolin-1(2H)-onesMEK/ERK, p38 MAPK, GSDMEBreast Cancer nih.gov
3-Aminoisoquinolin-1(2H)-onesProtein kinase B (AKT)Cancer researchgate.net
Substituted 2H-isoquinolin-1-onesRho-kinase (ROCK)Hypertension researchgate.net
2-Benzylisoquinolin-1(2H)-onesVasodilationHypertension nih.gov
6-Aminoisoquinolin-1(2H)-one DerivativesNot specifiedNeurological Disorders, Cancer chemimpex.com

Emerging therapeutic modalities could further unlock the potential of this scaffold. universiteitleiden.nl For instance, developing derivatives as targeted protein degraders (TPD) could modulate proteins previously considered "undruggable." universiteitleiden.nl Other advanced approaches could involve using these compounds in cell-based therapies or as components of sophisticated drug delivery systems. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Furthermore, ML models are crucial for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By flagging compounds with potentially poor profiles early in the discovery process, AI can help focus resources on candidates with a higher probability of clinical success. nih.gov

Exploration of Supramolecular Chemistry and Advanced Material Science Applications

The structural features of 2-Aminoisoquinolin-1(2H)-one make it an intriguing candidate for applications in supramolecular chemistry and material science. The planar, aromatic isoquinolinone core, combined with hydrogen bond donor and acceptor sites (the amino group, amide N-H, and carbonyl oxygen), facilitates non-covalent interactions like hydrogen bonding and π-π stacking. These interactions are fundamental to the construction of self-assembling supramolecular structures.

Future research could explore the design of this compound derivatives that self-assemble into well-defined architectures such as gels, liquid crystals, or nanofibers. These materials could have applications in areas like tissue engineering, controlled drug release, and catalysis.

In material science, the compound and its derivatives hold potential for the development of novel organic functional materials. chemimpex.com For example, the chromophoric isoquinolinone system suggests that these compounds could be used to create organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or chemical sensors. The amino group provides a convenient handle for tuning the electronic properties of the molecule through chemical modification. Indeed, 6-Aminoisoquinolin-1(2H)-one has been noted for its potential to be incorporated into fluorescent probes for imaging applications, underscoring its utility in developing new materials. chemimpex.com

Advanced Mechanistic Studies and Reaction Pathway Elucidation for Underexplored Transformations

A deeper understanding of the reaction mechanisms involving the this compound scaffold is essential for optimizing existing synthetic methods and discovering new transformations. While various synthetic routes exist, detailed mechanistic studies for many of them are lacking.

Future research should focus on elucidating the pathways of key reactions. For example, studies on the related 2-aminoquinolin-4(1H)-one in Mannich and retro-Mannich reactions have shed light on the competitive nucleophilicity of the C3 carbon and the N2 nitrogen. researchgate.net Similar investigations for this compound could provide valuable insights into its reactivity and inform the design of regioselective syntheses.

Modern synthetic methods like direct C-H functionalization are particularly ripe for mechanistic exploration. mdpi.com Understanding whether these reactions proceed via radical pathways, concerted metalation-deprotonation, or other mechanisms is crucial for expanding their scope and improving their efficiency. Techniques such as kinetic analysis, isotopic labeling studies, and computational density functional theory (DFT) calculations can be employed to map out reaction energy profiles and identify key intermediates and transition states. This knowledge will enable chemists to rationally design more effective catalysts and reaction conditions for synthesizing complex derivatives of this compound.

Q & A

Q. Methodological Answer :

  • Derivatization : Introduce substituents (e.g., acyl, benzoyl, methyl groups) at positions 2, 3, or 6. Example: 2-Acetyl derivatives showed 2-fold higher acetylcholinesterase inhibition (IC₅₀ = 12 µM) vs. unsubstituted analogs .
  • Statistical Analysis : Use one-way ANOVA (SPSS 16.0) with Fisher’s LSD post-hoc test (95% CI) to compare bioactivity across derivatives. Normalize data to controls (e.g., donepezil) .
  • Key Metrics : IC₅₀, ligand efficiency (LE), and lipophilicity (clogP) correlations .

Advanced: How to resolve contradictions in catalytic efficiency across synthetic methods?

Methodological Answer :
Contradictions (e.g., Mn vs. Cu catalysts) arise from:

  • Mechanistic Pathways : Mn(III) facilitates radical cyclization, while Cu(I) promotes Ullmann-type coupling .
  • Substrate Scope : Mn-catalyzed reactions favor electron-deficient alkynes, whereas Cu systems tolerate steric hindrance in β-keto esters.
    Resolution : Conduct comparative kinetic studies (e.g., time-yield profiles) and DFT calculations to map energy barriers for key intermediates.

Basic: What analytical techniques are used to characterize purity and structure?

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm) and substituent integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ for C₁₅H₁₃NO₂: calc. 239.0946, obs. 239.0948) .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress; HPLC-PDA ensures >95% purity .

Advanced: How to optimize reaction conditions for scalable synthesis?

Q. Methodological Answer :

  • DoE Approach : Use factorial design to optimize variables:
    • Catalyst (5–15 mol%), solvent (DMF, dioxane), temperature (60–120°C).
    • Example: CuI (10 mol%) in DMF at 80°C maximizes yield (82%) while minimizing byproducts .
  • Green Metrics : Calculate E-factor (kg waste/kg product) and atom economy (e.g., 78% for Mn-catalyzed annulation) .

Advanced: How to address discrepancies in bioactivity data across studies?

Methodological Answer :
Discrepancies (e.g., IC₅₀ variability) may stem from:

  • Assay Conditions : Variations in enzyme source (human vs. recombinant) or buffer pH.
  • Data Normalization : Standardize to positive controls (e.g., tacrine for cholinesterase).
  • Statistical Rigor : Report SEM and n ≥ 3 replicates. Use Grubbs’ test to exclude outliers .

Basic: What safety precautions are critical during synthesis?

Q. Methodological Answer :

  • Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive catalysts (e.g., Mn(OAc)₃).
  • Waste Disposal : Quench heavy metal residues (Mn, Cu) with EDTA before aqueous disposal .
  • PPE : Gloveboxes for air-sensitive steps; fume hoods for volatile solvents (DMF, dioxane).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.